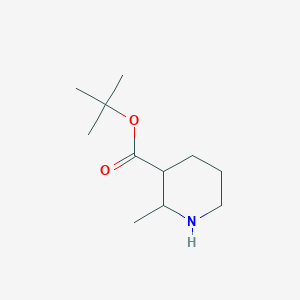![molecular formula C16H11N3O3 B1435846 2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile CAS No. 2096986-77-3](/img/structure/B1435846.png)
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Vue d'ensemble
Description
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile (2-DNEN) is a novel compound synthesized from the reaction of 2-ethoxy-nicotinonitrile and 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl bromide. It has been studied for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Applications De Recherche Scientifique
Genotoxicity Assessment for Sickle Cell Disease Treatment
Compounds related to 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl have been evaluated for their in vivo genotoxicity as potential treatments for Sickle Cell Disease (SCD). These compounds showed significantly lower frequencies of micronucleated reticulocytes compared to hydroxyurea, suggesting their potential as non-genotoxic in vivo candidate drugs for SCD treatment (dos Santos et al., 2011).
Antitumor Properties
2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, a closely related compound, has shown significant antitumor activity in lymphocytic leukemia. Further research on similar compounds revealed the importance of a triarylphosphonium halide moiety for substantial antileukemic activity (Dubois, Lin, & Beisler, 1978).
Molecular Docking Study
A molecular docking study on a conformational polymorph closely related to the compound revealed its better binding affinity with the cyclooxygenase (COX-2) receptor than the standard Nimesulide. This suggests potential pharmaceutical applications in the context of pain and inflammation management (Dubey et al., 2013).
Mutagenicity Evaluation
Related phthalimide derivatives have been assessed for their mutagenicity using strains of Salmonella typhimurium. The results provided insights into structural requirements for drug candidates without genotoxic activity, important for the development of safe therapeutics (dos Santos et al., 2010).
Electrochemical DNA Hybridization Sensor
A study on poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) for electrochemical hybridization sensors illustrated the potential of related compounds in biosensing applications. This includes monitoring biological recognition through electrochemical signals (Cha et al., 2003).
Antimicrobial and Antioxidant Activities
Coumarin derivatives involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) displayed significant antimicrobial and antioxidant activities. They also exhibited good anti-inflammatory activity and cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).
Propriétés
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-10-11-4-3-7-18-14(11)22-9-8-19-15(20)12-5-1-2-6-13(12)16(19)21/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROADZQSJZUZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)

![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
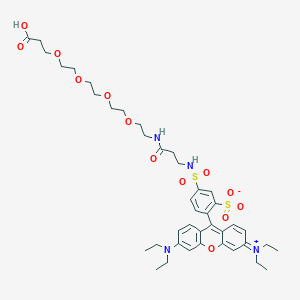
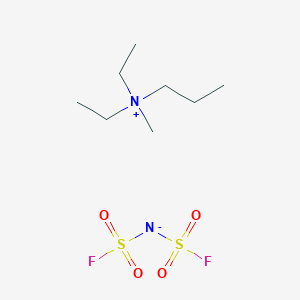
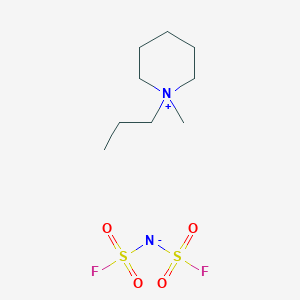
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)
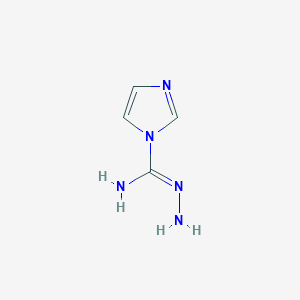
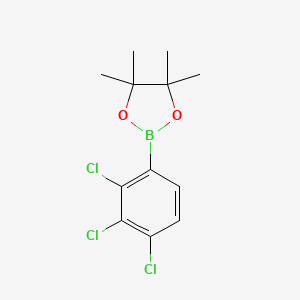
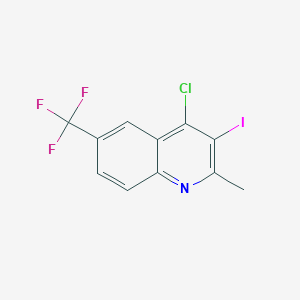
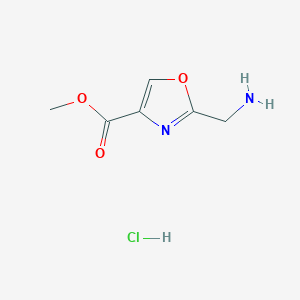

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)
